molecular formula C6H10O B1314004 Spiro[2.3]hexan-4-ol CAS No. 21816-25-1

Spiro[2.3]hexan-4-ol

Cat. No.: B1314004
CAS No.: 21816-25-1
M. Wt: 98.14 g/mol
InChI Key: RUZFXXZSPJQNDV-UHFFFAOYSA-N
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Description

Spiro[23]hexan-4-ol is a unique organic compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.3]hexan-4-ol typically involves the cycloaddition reactions of methylenecyclopropanes. One common method is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of photochemical protocols and cycloaddition reactions, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spiro[2.3]hexan-4-one.

    Reduction: Reduction reactions can convert spiro[2.3]hexan-4-one back to this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Spiro[2.3]hexan-4-one

    Reduction: this compound

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

Spiro[2.3]hexan-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexan-4-one
  • Spiro[2.3]hexan-5-one
  • Dispiro[2.1.2.1]octan-4-one
  • Dispiro[2.0.2.2]octan-7-one

Uniqueness

Spiro[2.3]hexan-4-ol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This differentiates it from other spirocyclic compounds that may lack such functional groups, thereby expanding its range of applications in various fields .

Properties

IUPAC Name

spiro[2.3]hexan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-1-2-6(5)3-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZFXXZSPJQNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498006
Record name Spiro[2.3]hexan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21816-25-1
Record name Spiro[2.3]hexan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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